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Introduction
1-Nitrohydantoin is a heterocyclic compound featuring a hydantoin ring system N-substituted

with a nitro group. While specific experimental data on 1-nitrohydantoin is limited in publicly

accessible literature, this guide provides a comprehensive overview of its predicted

physicochemical properties based on computational models. Furthermore, it outlines general

experimental protocols and characterization workflows applicable to the synthesis and analysis

of 1-nitrohydantoin and related N-nitro compounds. This document serves as a valuable

resource for researchers interested in the potential applications of this and similar molecules in

medicinal chemistry and materials science.

Hydantoin and its derivatives are known to exhibit a wide range of biological activities, including

anticonvulsant, antiarrhythmic, and antimicrobial properties. The introduction of a nitro group, a

strong electron-withdrawing moiety, is expected to significantly influence the molecule's

electronic properties, reactivity, and potential biological activity.

Physicochemical Properties (Computed)
Due to the absence of experimentally determined data, the following tables summarize the

computed physicochemical properties of 1-nitrohydantoin, providing a foundational dataset for

further investigation.
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Table 1: Computed Molecular Properties of 1-Nitrohydantoin

Property Value Source

Molecular Formula C₃H₃N₃O₄ PubChem

Molecular Weight 145.07 g/mol PubChem

Exact Mass 145.01235559 Da PubChem

Monoisotopic Mass 145.01235559 Da PubChem

Topological Polar Surface Area 95.2 Å² PubChem

Heavy Atom Count 10 PubChem

Formal Charge 0 PubChem

Complexity 206 PubChem

Isotope Atom Count 0 PubChem

Defined Atom Stereocenter

Count
0 PubChem

Undefined Atom Stereocenter

Count
0 PubChem

Defined Bond Stereocenter

Count
0 PubChem

Undefined Bond Stereocenter

Count
0 PubChem

Covalently-Bonded Unit Count 1 PubChem

Compound Is Canonicalized Yes PubChem

Table 2: Computed Lipophilicity and Solubility-Related Properties of 1-Nitrohydantoin
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Property Value Source

XLogP3-AA -0.7 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 0 PubChem

General Experimental Protocols
The following section outlines a general methodology for the synthesis and characterization of

N-nitro compounds, which can be adapted for 1-nitrohydantoin.

Synthesis: N-Nitration of Hydantoin
A common method for the synthesis of N-nitro compounds is the nitration of the corresponding

amine or amide precursor using a nitrating agent. For the synthesis of 1-nitrohydantoin, the

nitration of hydantoin would be the logical approach.

Materials:

Hydantoin

Fuming nitric acid

Acetic anhydride

Ice bath

Magnetic stirrer

Round bottom flask

Dropping funnel

Filtration apparatus
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Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

Cool a mixture of acetic anhydride and fuming nitric acid in an ice bath with constant stirring.

Slowly add hydantoin to the cooled nitrating mixture. The temperature should be carefully

monitored and maintained below 10 °C.

After the addition is complete, continue stirring the reaction mixture at a low temperature for

a specified period (e.g., 1-2 hours).

Pour the reaction mixture onto crushed ice to precipitate the product.

Collect the crude product by filtration and wash with cold water.

Purify the crude 1-nitrohydantoin by recrystallization from an appropriate solvent system.

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

methylene protons (-CH₂-) and the N-H proton of the hydantoin ring. The chemical shifts will

be influenced by the electron-withdrawing nitro group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with

distinct signals for the carbonyl carbons and the methylene carbon.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for

the following functional groups:

N-H stretching vibration

C=O (carbonyl) stretching vibrations (likely two distinct bands for the two carbonyl groups)

Asymmetric and symmetric stretching vibrations of the N-NO₂ group, which are typically

strong and found in the regions of 1500-1600 cm⁻¹ and 1250-1350 cm⁻¹, respectively.
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Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of

the compound and to study its fragmentation pattern, which can help confirm the structure.

Melting Point Determination: The melting point of the purified compound should be determined

using a standard melting point apparatus. A sharp melting point range is indicative of high

purity.

Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a

novel chemical entity like 1-nitrohydantoin.
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Caption: General experimental workflow for synthesis and characterization.
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Predictive Property Analysis Workflow
This diagram outlines the logical relationship in predicting the properties of an uncharacterized

compound by leveraging data from related known compounds.
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Caption: Predictive analysis workflow for uncharacterized compounds.

Conclusion
While experimental data for 1-nitrohydantoin remains elusive, this technical guide provides a

solid foundation for its study. The computational data offers valuable insights into its likely

physicochemical properties, and the general experimental protocols provide a starting point for

its synthesis and characterization. The provided workflows can guide the systematic

investigation of this and other novel compounds. Further experimental validation is necessary

to confirm the predicted properties and to explore the potential applications of 1-nitrohydantoin

in various scientific fields.

To cite this document: BenchChem. [Technical Guide: Physicochemical and In-Silico
Characterization of 1-Nitrohydantoin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3350469#physical-and-chemical-properties-of-1-
nitrohydantoin]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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